Product packaging for Steganangin(Cat. No.:)

Steganangin

Cat. No.: B1265356
M. Wt: 496.5 g/mol
InChI Key: IIEOCQLKEFBZIS-NNHVMVMDSA-N
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Description

Historical Context of Isolation from Steganotaenia araliacea

This compound was first identified in 1973 during a study of Steganotaenia araliacea stem bark extracts. Kupchan and colleagues isolated it alongside steganacin, another lignan lactone, while screening for antileukemic compounds. Structural elucidation revealed a dibenzocyclooctadiene core substituted with methoxy groups and a 2-methylbut-2-enoate ester (Figure 1). This discovery marked the beginning of extensive research into the plant’s lignan chemistry, with subsequent studies isolating related compounds like steganolide A and epithis compound.

The compound’s antimitotic activity, demonstrated through inhibition of microtubule assembly in astrocytoma cells, paralleled the effects of colchicine but with distinct structural features. By the 1990s, advanced spectroscopic methods confirmed its absolute configuration as (9R,13R,14R), solidifying its place in the dibenzocyclooctadiene lignan family.

Table 1: Key lignans isolated from Steganotaenia araliacea

Compound Bioactivity Profile Year Discovered
This compound Cytotoxic, antimitotic, microtubule inhibition 1973
Steganacin Antileukemic, antitubulin 1973
Steganolide A Cytotoxic against tumor cell lines 1993
Epithis compound Structurally related ketone derivative 1993

Ethnopharmacological Significance in Traditional African Medicine

Steganotaenia araliacea, known colloquially as the “carrot tree” for its aromatic foliage, has been employed for centuries across Africa. Ethnobotanical records document its use in treating:

  • Respiratory ailments : Pneumonia and asthma
  • Inflammatory conditions : Arthritis and chronic ulcers
  • Infections : Snakebites, wound disinfectants, and sore throats

The plant’s bark and roots, rich in this compound and related lignans, are often prepared as decoctions or poultices. In Eritrea, bark infusions are combined with milk to address dysentery, while Tanzanian healers use leaf extracts for HIV-related opportunistic infections. These applications likely derive from the lignans’ broad bioactivity, though traditional practitioners historically attributed efficacy to spiritual or holistic mechanisms.

Taxonomic Classification of Source Organisms

Steganotaenia araliacea Hochst. belongs to the Apiaceae family, sharing kinship with culinary plants like carrot (Daucus carota) and parsley (Petroselinum crispum).

Table 2: Taxonomic hierarchy of Steganotaenia araliacea

Rank Classification
Kingdom Plantae
Clade Angiosperms
Order Apiales
Family Apiaceae (Umbelliferae)
Genus Steganotaenia
Species S. araliacea

Morphologically, it is a deciduous tree (2–10 m tall) with:

  • Bark : Yellow-green, peeling in papery strips
  • Leaves : Pinnate, clustered at branch tips, emitting a carrot-like odor when crushed
  • Flowers : Small, greenish-white umbels preceding leaf emergence
  • Fruit : Flattened, heart-shaped schizocarps

Geographically, it thrives in savannah woodlands across sub-Saharan Africa, from Mali to South Africa, often colonizing rocky outcrops and riverbanks. Its drought resilience and soil-stabilizing roots make it ecologically vital in erosion-prone regions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28O9 B1265356 Steganangin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H28O9

Molecular Weight

496.5 g/mol

IUPAC Name

[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H28O9/c1-6-13(2)26(28)36-23-16-10-20-19(34-12-35-20)9-15(16)22-14(7-17-18(23)11-33-27(17)29)8-21(30-3)24(31-4)25(22)32-5/h6,8-10,17-18,23H,7,11-12H2,1-5H3/b13-6-/t17-,18+,23+/m1/s1

InChI Key

IIEOCQLKEFBZIS-NNHVMVMDSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC

Canonical SMILES

CC=C(C)C(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC

Synonyms

steganangin

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Steganangin has been investigated for its antimicrobial properties against various pathogens. Research indicates that extracts from Steganotaenia araliacea, particularly those containing this compound, demonstrate significant inhibitory effects on bacteria such as Staphylococcus aureus, Salmonella typhi, and Escherichia coli.

  • Table 1: Antimicrobial Activity of this compound Extracts
Extract TypePathogenInhibition Zone (mm)IC50 (µg/mL)
DichloromethaneStaphylococcus aureus151.26
HexaneSalmonella typhi185.62
AqueousEscherichia coli14Not reported

The dichloromethane extract showed the highest antibacterial activity, particularly effective against Salmonella typhi, with an IC50 value of 1.26 µg/mL, indicating strong potency compared to standard antioxidants like ascorbic acid .

Antioxidant Properties

The antioxidant capacity of this compound has also been extensively studied. The radical scavenging activity was evaluated using the DPPH assay, revealing that this compound-rich extracts can significantly reduce oxidative stress.

  • Table 2: Antioxidant Activity of this compound Extracts
Extract TypeDPPH Scavenging Activity (%)IC50 (µg/mL)
Hexane855.62
Dichloromethane901.26

These findings suggest that this compound is a potent antioxidant, with the dichloromethane extract exhibiting an IC50 value significantly lower than that of standard antioxidants .

Anticancer Properties

This compound has been identified as a potential anticancer agent, particularly in the context of leukemia treatment. Studies highlight its cytotoxic effects on cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest.

  • Case Study: Antileukemic Activity
    In a study published by Kupchan et al., this compound was shown to inhibit the growth of leukemic cells in vitro. The compound's mechanism was attributed to its ability to interfere with cellular signaling pathways critical for cancer cell survival .

Traditional Medicine Applications

In various cultures, Steganotaenia araliacea has been used in traditional medicine for treating ailments such as inflammation and infections. The bioactive compounds isolated from this plant, including this compound, contribute to its therapeutic efficacy.

Anti-inflammatory Effects

Research demonstrates that this compound exhibits anti-inflammatory properties by modulating histamine-induced contractions in smooth muscle tissues.

  • Table 3: Anti-inflammatory Activity of this compound
Test ModelEffect Observed
Rat-paw edema model77.7% inhibition at 1 mg/kg

This significant inhibition highlights the potential use of this compound in developing anti-inflammatory therapies .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Steganangin and Analogues

Compound Key Structural Features Biological Activity References
This compound Lactone group, methoxy substitutions Cytotoxic against leukemia (P388), antimitotic (IC₅₀: 0.05 µg/mL in KB cells)
Steganacin Lactone group, hydroxyl substitution at C-7 Antileukemic (P388), microtubule inhibition; less potent than this compound
Steganoate A Carboxylic acid substituent (lactone absent) Inactive in tumor cytotoxicity assays; high larvicidal activity (LC₅₀: 5.44 ppm)
Epithis compound Ketone group at C-7 Moderate cytotoxicity; structurally correlated with steganone via oxidation

Key Findings :

  • The lactone moiety in this compound and steganacin is critical for antimitotic activity, while its absence in steganoate A abolishes tumor cytotoxicity but enhances larvicidal effects .
  • Methoxy groups in this compound improve bioavailability and binding affinity to tubulin compared to steganacin’s hydroxyl group .

Functionally Similar Antitumor Compounds

Table 2: Comparison with Other Antileukemic/Tumor-Inhibiting Compounds

Compound Class Source Mechanism of Action Efficacy vs. This compound References
Vernolepin Sesquiterpene dilactone Vernonia hymenolepis DNA alkylation, tumor necrosis Lower selectivity for leukemia
Eremantholide A Sesquiterpene lactone Eremanthus elaeagnus Apoptosis induction via ROS Comparable IC₅₀ in solid tumors
Colchicine Alkaloid Colchicum autumnale Microtubule depolymerization Higher toxicity, narrow therapeutic window

Key Findings :

  • This compound’s microtubule inhibition is more selective for leukemic cells than colchicine, which exhibits systemic toxicity .
  • Unlike Vernolepin and Eremantholide A, this compound’s lignan structure enables reversible binding to tubulin, reducing off-target effects .

Preparation Methods

Early Synthetic Approaches: Diethyl Malonate Alkylation and Oxidative Coupling

The foundational synthesis of steganangin, as described in the seminal patent US4059593A, employs a strategy centered on diethyl malonate as a pivotal building block. The process begins with homopiperonyl alcohol (1) , derived from piperonal via NaBH₄ reduction. Mesylation of (1) using methanesulfonyl chloride yields the mesylate intermediate (2), which undergoes alkylation with sodium diethyl malonate to form the diester (3). Subsequent bromination with N-bromosuccinimide (NBS) introduces a benzylic bromine atom, facilitating oxidative coupling via silver trifluoroacetate to construct the biaryl bond.

Key steps include:

  • Oxidative ring closure : Treatment with dipyridine-chromium trioxide oxidizes the benzylic position, forming the eight-membered lactone core.
  • Decarboxylation : Saponification of the diester followed by thermal decarboxylation yields the ketodiacid intermediate (4), which is esterified to produce racemic this compound.

This method achieves an overall yield of 10% for racemic this compound, with critical challenges in controlling atropisomerism during biaryl bond formation.

Photochemical Cyclization and Ring Expansion: The Raphael Synthesis

Raphael’s synthesis diverges by leveraging photochemical conrotatory cyclization to establish the biaryl axis. Starting with the stilbene derivative 14 , UV irradiation induces a [2+2] cycloaddition, generating the phenanthrene intermediate 15 . Ring expansion with dimethyl but-2-ynedioate under basic conditions produces the dibenzocyclooctadiene 16 , which undergoes hydrolysis and hydrogenation to yield the oxo-acid 12 .

Critical innovations :

  • Stereoconvergent thermal isomerization : The undesired atropisomer 18 (isosteganone) is converted to this compound via reflux in xylene, achieving a 92% yield of the natural configuration.
  • Late-stage functionalization : Jones oxidation of the hydroxymethyl group introduces the lactone moiety, completing the synthesis in 10.3% overall yield from 3,4,5-trimethoxybenzyl alcohol.

Oxidative Cleavage and Cyclopropanation: Ghera’s Strategy

Ghera’s approach focuses on constructing the eight-membered ring through cyclopropanation. Diol 12 undergoes oxidative cleavage to form diketone 13 , which is brominated to generate dibromide 14 . Simmons-Smith cyclopropanation of allylic alcohol 15 produces cyclopropane 16 , which is acidolyzed to exocyclic alkene 17 . Hydroboration-oxidation and saponification yield the oxo-acid 8 , a common intermediate in multiple syntheses.

Advantages :

  • Regioselective cyclopropanation : Ensures correct stereochemistry at C-6 and C-7.
  • Modularity : Intermediate 8 serves as a precursor for both this compound and related lignans.

Ullman Reaction and Intramolecular Aldol Condensation: Brown’s Methodology

Brown’s synthesis employs an Ullman coupling to establish the biaryl bond early in the sequence. Reaction of 3,4,5-trimethoxyphenylboronic acid with 2-bromopiperonal under copper catalysis yields biaryl 26 . Intramolecular aldol condensation forms the eight-membered ring, followed by oxidation and esterification to produce this compound.

Key data :

  • Yield : 59% for the Ullman coupling step.
  • Challenges : Competing side reactions during aldol condensation reduce overall efficiency.

Thallium Trifluoroacetate-Mediated Biaryl Coupling: A Stereoconvergent Approach

Magnus et al. developed a concise route using thallium trifluoroacetate (TTFA) for oxidative biaryl coupling. Phosphonate 3 reacts with piperonal to form α,β-unsaturated ester 4 , which undergoes TTFA-mediated coupling to generate biaryl 6 in 81% yield. Solvolysis and oxidation yield oxo-acid 12 , converted to this compound via Jones oxidation.

Highlights :

  • Efficiency : 24% overall yield from piperonal.
  • Stereoconvergence : Eliminates the need for thermal isomerization.

Comparative Analysis of Synthetic Methods

Method Key Step Yield (%) Advantages Limitations
Diethyl Malonate Alkylation Oxidative coupling 10 Scalable Atropisomerism control
Photochemical Cyclization UV-induced cycloaddition 10.3 Stereoconvergent isomerization Photochemical hazards
Cyclopropanation Simmons-Smith reaction 18 Modular intermediates Multi-step decarboxylation
Ullman Coupling Early biaryl bond formation 59 (step) Early stereochemical control Low overall yield
TTFA-Mediated Coupling Oxidative biaryl coupling 24 High step efficiency TTFA toxicity

Q & A

Q. What are the established synthesis protocols for Steganangin, and how can researchers ensure reproducibility across laboratories?

Methodological Answer: this compound synthesis requires rigorous documentation of reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., HPLC, crystallization). Researchers should cross-validate protocols using spectroscopic techniques (NMR, IR) to confirm structural integrity and purity (>95%) . For reproducibility, detailed step-by-step procedures must align with guidelines for experimental reporting, including raw data logs and error margins .

Q. How can initial characterization studies (e.g., solubility, stability) be designed to optimize downstream pharmacological assays?

Methodological Answer: Use a tiered approach:

  • Solubility : Test in polar/non-polar solvents under physiological pH (e.g., PBS buffer) using UV-Vis spectrophotometry .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products . Ensure experimental parameters align with OECD guidelines for pre-clinical compound profiling .

Q. What are the best practices for conducting a systematic literature review on this compound’s known biological targets?

Methodological Answer: Follow PRISMA guidelines :

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo models).
  • Use databases like PubMed and Scopus with controlled vocabulary (MeSH terms: "this compound," "enzyme inhibition").
  • Extract data into standardized tables (target affinity, assay type, sample size) and assess bias via Cochrane risk-of-tool .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported IC50 values for this compound across studies?

Methodological Answer:

  • Meta-analysis : Pool data using random-effects models to account for heterogeneity; assess publication bias via funnel plots .
  • Methodological audit : Compare assay conditions (e.g., enzyme source, substrate concentration) and normalize data to reference standards .
  • Sensitivity analysis : Identify outliers using Grubbs’ test and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies are effective for predicting this compound’s off-target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with flexible side-chain sampling to model binding poses against homology-built targets .
  • Machine learning : Train models on ChEMBL bioactivity data to predict polypharmacology risks; validate with thermal shift assays .
  • Network pharmacology : Construct protein-protein interaction networks (Cytoscape) to identify downstream pathway effects .

Q. How can researchers design dose-response experiments to account for this compound’s non-linear pharmacokinetics?

Methodological Answer:

  • In vivo : Use staggered dosing regimens (e.g., QD vs. BID) in PK/PD models (Phoenix WinNonlin) to estimate AUC and Cmax .
  • In vitro : Apply Hill slope adjustments to dose-response curves when cooperativity is observed (GraphPad Prism) .
  • Toxicokinetics : Integrate liver microsomal stability data to refine safe dosing windows .

Q. What frameworks are recommended for validating this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 knockout : Validate target specificity by comparing this compound’s efficacy in wild-type vs. gene-edited cell lines .
  • Chemical proteomics : Use affinity-based probes (ABPs) coupled with SILAC-MS to map binding partners in native proteomes .
  • Phenotypic rescue : Reintroduce putative targets (e.g., via lentiviral overexpression) to confirm functional relevance .

Methodological and Reporting Standards

Q. How should researchers document experimental failures or non-reproducible results in this compound studies?

Methodological Answer:

  • Maintain open lab notebooks with timestamped entries, including negative data and troubleshooting steps (e.g., failed crystallization attempts) .
  • Publish null results in dedicated repositories (e.g., Zenodo) or journals (e.g., Journal of Negative Results) to mitigate publication bias .

Q. What statistical methods are critical for analyzing high-throughput screening data involving this compound derivatives?

Methodological Answer:

  • Multiple testing correction : Apply Benjamini-Hochberg FDR control (α = 0.05) to minimize false positives .
  • PCA clustering : Reduce dimensionality to identify structural clusters with shared activity profiles (R/Bioconductor) .
  • Hit prioritization : Use weighted scoring (e.g., ligand efficiency, synthetic accessibility) to rank leads .

Q. How can interdisciplinary teams collaboratively manage this compound research data to ensure FAIR compliance?

Methodological Answer:

  • Data repositories : Deposit raw spectra, crystallography files, and assay data in domain-specific databases (e.g., PDB, ChEMBL) .
  • Metadata standards : Adopt ISA-Tab for experimental metadata, ensuring interoperability across chemistry and biology platforms .
  • Version control : Use GitLab or Figshare to track dataset revisions and annotate changes .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Steganangin
Reactant of Route 2
Steganangin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.